molecular formula C9H6N4O B14109656 Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one CAS No. 17326-30-6

Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one

Cat. No.: B14109656
CAS No.: 17326-30-6
M. Wt: 186.17 g/mol
InChI Key: AKOCCXIPEFYLFG-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, pyridine, and pyrimidine rings. The integration of these rings imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one typically involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives with omega-bromoacetophenones, followed by cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one involves the inhibition of specific enzymes and modulation of molecular pathways. For instance, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to inhibit VEGFR-2, disrupting angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for designing molecules with specific biological activities, particularly in the field of oncology.

Properties

CAS No.

17326-30-6

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C9H6N4O/c14-9-6-5-10-12-8(6)11-7-3-1-2-4-13(7)9/h1-5H,(H,10,12)

InChI Key

AKOCCXIPEFYLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=NN3)C(=O)N2C=C1

Origin of Product

United States

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